molecular formula C6H12NNaO2 B1343608 N,N-Diethylglycine sodium salt CAS No. 5426-55-1

N,N-Diethylglycine sodium salt

Cat. No. B1343608
CAS RN: 5426-55-1
M. Wt: 153.15 g/mol
InChI Key: WXFLIROEULQDMT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethylglycine sodium salt is a derivative of the amino acid glycine, where the hydrogen atoms on the nitrogen molecule are replaced by ethyl groups. While the provided papers do not directly discuss N,N-Diethylglycine sodium salt, they provide insights into the synthesis and structure of closely related compounds, which can be informative for understanding the properties and reactivity of N,N-Diethylglycine sodium salt.

Synthesis Analysis

The synthesis of related arylglycines has been demonstrated through the reaction of Diethyl N-Boc-iminomalonate with organomagnesium reagents. Diethyl N-Boc-iminomalonate is prepared on a multigram scale and serves as a stable and highly reactive electrophilic glycine equivalent. This compound reacts with organomagnesium compounds to afford substituted aryl N-Boc-aminomalonates, which upon hydrolysis produce arylglycines . This method could potentially be adapted for the synthesis of N,N-Diethylglycine sodium salt by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and conformation of a related compound, N-acetyl-Cα,α-diethylglycine-N'-methylamide, have been analyzed using X-ray crystallography. The compound crystallizes as a monohydrate in the space group P21/c, with specific unit cell dimensions and a molecular conformation that is closer to a 3_10-helix than an α-helix. The crystal packing is dominated by strong hydrogen bonds and weak H-bonds, which could influence the stability and reactivity of the molecule . These structural insights are valuable for understanding how the diethyl groups might affect the conformation and properties of N,N-Diethylglycine sodium salt.

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of N,N-Diethylglycine sodium salt, the synthesis of arylglycines through the reaction with organomagnesium reagents suggests that N,N-Diethylglycine sodium salt may also undergo similar reactions with organometallic reagents. The presence of the diethyl groups could influence the reactivity and selectivity of such reactions, potentially leading to a variety of substituted glycine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Diethylglycine sodium salt can be inferred from the properties of related compounds. For instance, the crystal structure analysis of N-acetyl-Cα,α-diethylglycine-N'-methylamide provides information on the density and crystal packing, which can affect the solubility, melting point, and other physical properties . The strong hydrogen bonding observed in the crystal structure could also suggest that N,N-Diethylglycine sodium salt may have a propensity for forming hydrogen bonds, which could influence its solubility in water and other solvents.

Scientific Research Applications

Antioxidative Activity

N,N-Diethylglycine sodium salt demonstrates antioxidative activity, which is crucial in biological applications. For instance, it has been shown to protect erythrocyte membranes against partial peroxidation induced by UV irradiation. This antioxidative property is linked to the ability of compounds to incorporate into the lipid phase of the erythrocyte membrane, thereby altering membrane fluidity (Bonarska, Kleszczyńska, & Sarapuk, 2002).

Synthesis Applications

In synthetic chemistry, N,N-Diethylglycine sodium salt serves as a reactive electrophilic glycine equivalent. It has been utilized in reactions with organomagnesium compounds to afford substituted aryl N-Boc-aminomalonates, which upon hydrolysis, yield arylglycines. This demonstrates its role in facilitating complex organic syntheses (Calí & Begtrup, 2004).

Biochemical Research

In biochemical research, the compound has been used in studies involving cell cultures. For instance, Tricine, a related compound, has been used effectively in tissue culture media due to its stable nature and suitability for pH control in biological systems (Gardner, 1969).

Agricultural and Veterinary Applications

In agriculture and veterinary science, N,N-Diethylglycine sodium salt has shown beneficial effects on the growth performance and antioxidative performance of broilers. It has been reported to improve spleen index and blood triiodothyronine levels, indicating its potential utility in enhancing the health and growth of poultry (Kou Ta, 2015).

Gas Phase Chemistry

In gas-phase chemistry, N,N-Diethylglycine sodium salt has been studied for its reaction with ND3, providing insights into molecular structures and exchange mechanisms. This research contributes to our understanding of molecular interactions in the gas phase (Cox, Julian, Lee, & Beauchamp, 2004).

Mitochondrial Function and Oxidative Damage Protection

Research has also focused on the protective effects of N,N-Diethylglycine sodium salt against oxidative damage and mitochondrial dysfunction, particularly in the small intestines of mice. This highlights its potential therapeutic applications in thetreatment of diseases involving oxidative stress and mitochondrial impairment (Bai, Jiang, Zhu, Feng, Zhao, Zhang, & Wang, 2019).

Enhancing Hepatic Antioxidant Capacity in Animals

Dimethylglycine sodium salt has been shown to enhance hepatic antioxidant capacity and positively influence mitochondria-related gene expression in animals. This is particularly significant in studies involving piglets, where the compound helped improve growth performance and alleviate oxidative stress (Feng, Bai, Wang, Ge, Zhao, Zhang, & Wang, 2018).

Improving Nutrient Availability and Digestive Enzyme Activities in Broilers

In poultry science, N,N-Diethylglycine sodium salt supplementation has been studied for its effects on nutrient availability and digestive enzyme activities in broilers. These studies demonstrate its potential to enhance growth performance and overall health in poultry (Kou Ta, 2015).

Conformational Behaviors in Micellar Solutions

The compound has been investigated for its conformational behaviors in micellar and DMSO solutions, providing valuable insights into the properties of N-substituted glycine derivatives in different environments. This research is essential for understanding the molecular interactions in various solutions (Yahagi & Tsujii, 1987).

Crystal Structure and Molecular Studies

N,N-Diethylglycine sodium salt has been a subject of interest in crystallography and molecular structure studies. These studies provide a deep understanding of the compound's structural characteristics, which is crucial for its applications in various fields (Gałdecki, Luciak, Redliński, Kaczmarek, & Leplawy, 1992).

Role in Micellar Electrokinetic Capillary Chromatography

The compound's utility in micellar electrokinetic capillary chromatography has been explored, showcasing its potential in enhancing efficiency and selectivity in chromatographic techniques (de Ridder, Damin, Reijenga, & Chiari, 2001).

Future Directions

“N,N-Diethylglycine sodium salt” has shown promising results in dermatitis models, suggesting potential applications in dermatological research and treatment . Further preclinical and clinical studies are under investigation to prove the impact of topically applied “N,N-Diethylglycine sodium salt” on relevant conditions of the skin and its appendages .

properties

IUPAC Name

sodium;2-(diethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.Na/c1-3-7(4-2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFLIROEULQDMT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063869
Record name Glycine, N,N-diethyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethylglycine sodium salt

CAS RN

5426-55-1
Record name Sodium (diethylamino)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005426551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N-diethyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N,N-diethyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethylglycine sodium salt
Reactant of Route 2
Reactant of Route 2
N,N-Diethylglycine sodium salt
Reactant of Route 3
N,N-Diethylglycine sodium salt
Reactant of Route 4
N,N-Diethylglycine sodium salt
Reactant of Route 5
N,N-Diethylglycine sodium salt
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N,N-Diethylglycine sodium salt

Citations

For This Compound
4
Citations
RF Walton - Journal of The Electrochemical Society, 1961 - iopscience.iop.org
A new solution formulation for the chemical (electroless) deposition of gold is proposed. The main constituents of this solution are potassium gold cyanide, citric acid or tartaric acid, …
Number of citations: 13 iopscience.iop.org
MS Frant - Journal of the Electrochemical Society, 1961 - iopscience.iop.org
Using a chemical porosity test (in which the specimen is exposed to an ammonia‐ammonium persulfate solution whch attacks copper but not gold, so that the amount of copper …
Number of citations: 21 iopscience.iop.org
B Luce - 1963 - osti.gov
Numer0. u~ combinations of gold salts, complexing agents, and reductants were evaluated for use as an electroless gold plating bath. The gold-cyanide systems as. well as gold-…
Number of citations: 0 www.osti.gov
W McNeill, JE Chrostowski… - Journal of The …, 1961 - iopscience.iop.org
The reconstitution of synthetic fluorphlogopite mica powder into larger sheets by electrophoretic deposition and hot‐pressing was investigated. Lamellar polycrystalline sheets were …
Number of citations: 4 iopscience.iop.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.